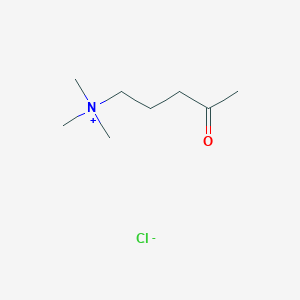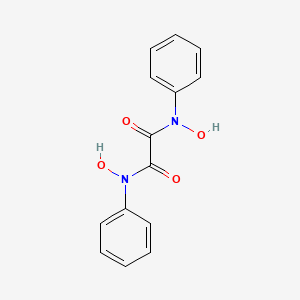
N~1~,N~2~-Dihydroxy-N~1~,N~2~-diphenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dihydroxy-N~1~,N~2~-diphenylethanediamide is a chemical compound with the molecular formula C14H12N2O2. It is also known as N1,N~2~-diphenyloxalamide. This compound is characterized by the presence of two phenyl groups attached to an ethanediamide backbone, with hydroxyl groups on the nitrogen atoms. It is a white to light-yellow solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide typically involves the reaction of oxalic acid with aniline under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanediamides depending on the nucleophile used.
Scientific Research Applications
N~1~,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of N1,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-dimethylethane-1,2-diamine: Similar structure but with methyl groups instead of phenyl groups.
N~1~,N~2~-diphenylethane-1,2-diamine: Lacks the hydroxyl groups on the nitrogen atoms.
N~1~,N~2~-bis(3-imino-6-methyl-3H-indol-2-yl)methyl-N~1~,N~2~-bis(6-methyl-1H-benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine: More complex structure with additional functional groups.
Uniqueness
N~1~,N~2~-dihydroxy-N~1~,N~2~-diphenylethanediamide is unique due to the presence of both phenyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61494-23-3 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-diphenyloxamide |
InChI |
InChI=1S/C14H12N2O4/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,19-20H |
InChI Key |
JUNZDQXTMLCCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C(=O)N(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


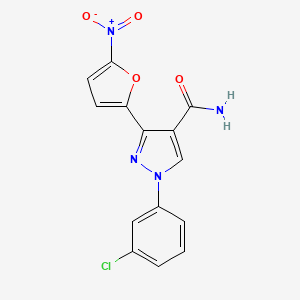
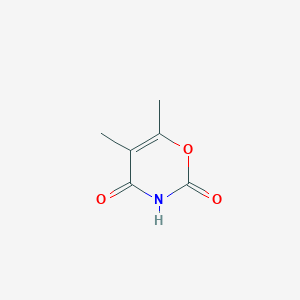
![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)
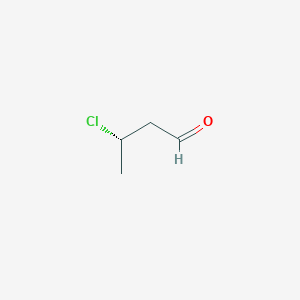
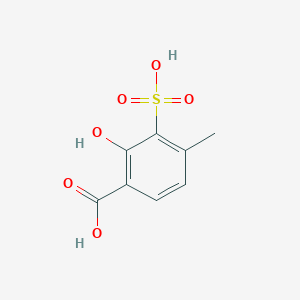
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
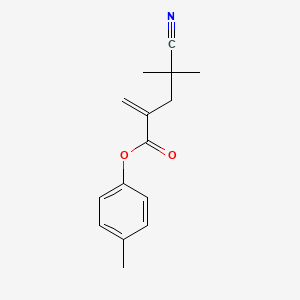
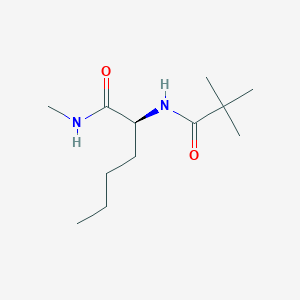
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
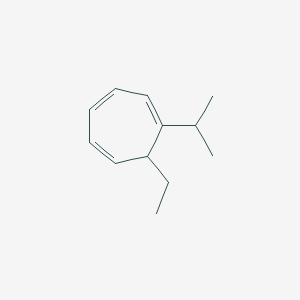
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
